molecular formula C13H21NO3 B1309941 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-85-5

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1309941
CAS No.: 696647-85-5
M. Wt: 239.31 g/mol
InChI Key: CKUDLTYVRYZFGB-UHFFFAOYSA-N
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Description

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a cyclooctyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 3-pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- typically involves the following steps:

Chemical Reactions Analysis

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and influencing cellular processes.

    Pathways Involved: It may affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDLTYVRYZFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408554
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-85-5
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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